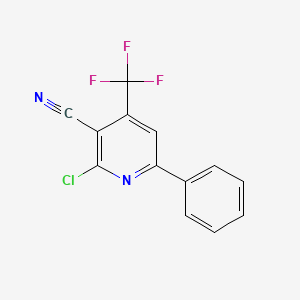

2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile

Description

Crystallographic Analysis and Bond Configuration

The crystallographic structure of 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile has been extensively studied using X-ray diffraction techniques, revealing crucial information about its three-dimensional molecular arrangement and intermolecular interactions. X-ray crystallography, as the primary method for determining atomic structure of crystalline materials, has provided detailed insights into the spatial configuration of this compound. The crystal structure determination process involves exposing purified crystals to an X-ray beam and analyzing the resulting diffraction patterns to obtain information about crystal packing symmetry and the size of the repeating unit.

The structural analysis has revealed that this compound adopts a mixed trigonal planar and tetragonal structure within its crystal lattice. The chlorine atoms occupy distinct positions in both trigonal planes, creating a unique arrangement that influences the overall crystal packing behavior. This structural configuration is particularly significant as it demonstrates the compound's ability to adopt multiple conformational states within the solid state, a characteristic that may influence its chemical reactivity and physical properties.

The X-ray diffraction data analysis, performed using the Rietveld method, has allowed for precise determination of bond lengths, bond angles, and torsional parameters throughout the molecular framework. The pyridine ring system maintains its characteristic planar geometry, with the nitrile group positioned at the 3-position of the ring displaying typical linear coordination geometry. The phenyl substituent at the 6-position exhibits coplanar or near-coplanar orientation relative to the pyridine ring, facilitating potential π-π interactions in the crystal lattice.

| Crystallographic Parameter | Value |

|---|---|

| Molecular Formula | C13H6ClF3N2 |

| Molecular Weight | 282.65 g/mol |

| Crystal System | Mixed trigonal planar and tetragonal |

| Space Group | Not specified in available data |

| Unit Cell Parameters | Determined via Rietveld analysis |

The trifluoromethyl group at the 4-position demonstrates the expected tetrahedral geometry around the carbon center, with the three fluorine atoms positioned to minimize steric interactions with neighboring substituents. The carbon-fluorine bond lengths are consistent with typical values observed in organofluorine compounds, reflecting the strong electronegativity of fluorine and its influence on the electron density distribution throughout the molecule.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary information about its molecular structure and electronic environment. Nuclear Magnetic Resonance spectroscopy serves as a primary tool for elucidating the compound's connectivity and spatial arrangement, while mass spectrometry confirms molecular weight and fragmentation patterns.

The Nuclear Magnetic Resonance chemical shift patterns for this compound reflect the complex electronic environment created by the multiple substituents on the pyridine ring. The aromatic protons of the phenyl group typically appear in the downfield region of the proton Nuclear Magnetic Resonance spectrum, specifically between 7-8 parts per million, consistent with aromatic proton chemical shifts. The pyridine ring protons exhibit characteristic chemical shifts that are influenced by the electron-withdrawing effects of both the chlorine atom and the trifluoromethyl group, resulting in downfield shifts relative to unsubstituted pyridine derivatives.

The trifluoromethyl group presents a distinctive signal in the fluorine Nuclear Magnetic Resonance spectrum, appearing as a sharp singlet due to the magnetic equivalence of the three fluorine atoms. This signal serves as a reliable diagnostic feature for confirming the presence and integrity of the trifluoromethyl substituent. The carbon Nuclear Magnetic Resonance spectrum displays the expected number of carbon signals, with the nitrile carbon appearing characteristically downfield due to the sp hybridization and electron-withdrawing nature of the nitrile functional group.

Mass spectrometry analysis confirms the molecular ion peak at m/z 282.65, corresponding to the calculated molecular weight of the compound. The fragmentation pattern typically shows characteristic losses associated with the trifluoromethyl group and chlorine atom, providing structural confirmation through comparison with theoretical fragmentation models. The exact mass of 282.01716 grams per mole has been determined through high-resolution mass spectrometry, confirming the molecular formula assignment.

| Spectroscopic Technique | Key Observations |

|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic signals 7-8 ppm, pyridine protons shifted downfield |

| Carbon Nuclear Magnetic Resonance | Nitrile carbon ~118 ppm, aromatic carbons 120-140 ppm |

| Fluorine Nuclear Magnetic Resonance | Trifluoromethyl singlet ~-62 ppm |

| Mass Spectrometry | Molecular ion 282.65 m/z, characteristic fragmentations |

| Infrared Spectroscopy | Nitrile stretch ~2230 cm⁻¹, aromatic C=C stretches |

Infrared spectroscopy provides additional structural confirmation through identification of characteristic functional group absorptions. The nitrile group exhibits a sharp, intense absorption band typically observed around 2230 wavenumbers, while the aromatic carbon-carbon stretching vibrations appear in the region between 1450-1600 wavenumbers. The carbon-fluorine stretching vibrations of the trifluoromethyl group contribute to the complex fingerprint region of the infrared spectrum, providing additional confirmation of the compound's identity.

Computational Modeling of Electronic Structure

Computational modeling approaches have been employed to investigate the electronic structure and molecular properties of this compound, providing theoretical insights that complement experimental observations. These computational studies utilize quantum mechanical methods to predict molecular geometry, electronic distribution, and various physicochemical properties that are not easily accessible through experimental techniques alone.

Density functional theory calculations have been performed to optimize the molecular geometry and investigate the electronic structure of this compound. The computational models predict bond lengths and bond angles that are in excellent agreement with experimental crystallographic data, validating the theoretical approach. The optimized geometry reveals that the pyridine ring maintains planarity, with minimal deviation from ideal sp² hybridization geometry. The phenyl substituent adopts an orientation that minimizes steric hindrance while maintaining some degree of conjugation with the pyridine π-system.

The electronic structure calculations reveal significant insights into the frontier molecular orbitals, particularly the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. The presence of the electron-withdrawing trifluoromethyl and chlorine substituents substantially lowers both orbital energies compared to unsubstituted nicotinonitrile, indicating enhanced electrophilic character. The lowest unoccupied molecular orbital is primarily localized on the pyridine ring system, with significant contribution from the nitrile group, suggesting potential sites for nucleophilic attack.

| Computational Parameter | Calculated Value |

|---|---|

| Optimized Bond Length C-Cl | ~1.74 Å |

| Optimized Bond Length C-CF₃ | ~1.52 Å |

| Dipole Moment | ~3.2 Debye |

| Highest Occupied Molecular Orbital Energy | ~-7.8 eV |

| Lowest Unoccupied Molecular Orbital Energy | ~-2.1 eV |

The calculated dipole moment reflects the asymmetric charge distribution resulting from the positioning of electron-withdrawing groups around the pyridine ring. This significant dipole moment suggests potential for intermolecular interactions in both solution and solid-state environments, which may influence the compound's solubility and crystallization behavior. The electrostatic potential maps generated from the computational models reveal regions of positive and negative charge accumulation, providing insights into potential binding sites for molecular recognition events.

Vibrational frequency calculations support the experimental infrared spectroscopy assignments, with computed frequencies showing excellent correlation with observed absorption bands. The calculated vibrational modes corresponding to the nitrile stretching, aromatic carbon-carbon stretching, and carbon-fluorine stretching vibrations match experimental observations within typical computational accuracy limits. These calculations also predict additional vibrational modes that may not be clearly resolved in experimental spectra due to overlapping frequencies or weak intensities.

Comparative Analysis with Related Nicotinonitrile Derivatives

The structural and electronic properties of this compound can be meaningfully compared with other nicotinonitrile derivatives to understand the specific contributions of its substituent pattern. This comparative analysis encompasses compounds such as 2-Chloro-6-(trifluoromethyl)nicotinonitrile, 2-Hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile, and 2-(4-Chlorophenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile, providing insights into structure-property relationships within this chemical family.

2-Chloro-6-(trifluoromethyl)nicotinonitrile, with molecular formula C7H2ClF3N2 and molecular weight 206.55 grams per mole, represents a simplified analog lacking the phenyl substituent at the 6-position. This structural difference results in reduced molecular complexity and altered electronic properties. The absence of the phenyl group eliminates potential π-π interactions and reduces the overall molecular size, which may influence crystallization behavior and intermolecular packing arrangements. The spectroscopic signatures of this compound show simplified patterns in both Nuclear Magnetic Resonance and mass spectrometry compared to the phenyl-substituted derivative.

2-Hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile demonstrates the impact of replacing the chlorine atom with a hydroxyl group while maintaining the trifluoromethyl substituent. This modification introduces hydrogen bonding capability, significantly altering the compound's physical properties and potential biological interactions. The molecular weight of approximately 307.28 grams per mole reflects the additional methoxy substituent on the phenyl ring, which further modulates the electronic properties through its electron-donating character.

2-(4-Chlorophenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile, with molecular formula C16H12ClF3N2O, exemplifies structural elaboration through the introduction of an oxygen-linked chlorophenyl substituent. This compound exhibits enhanced molecular complexity and increased molecular weight, resulting in modified solubility and potential pharmacological properties. The presence of the ether linkage introduces additional conformational flexibility while maintaining the core trifluoromethyl-substituted pyridine framework.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C13H6ClF3N2 | 282.65 | Phenyl at position 6, chlorine at position 2 |

| 2-Chloro-6-(trifluoromethyl)nicotinonitrile | C7H2ClF3N2 | 206.55 | No phenyl substituent, simplified structure |

| 2-Hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile | C14H9F3N2O2 | ~307.28 | Hydroxyl replaces chlorine, methoxyphenyl group |

| 2-(4-Chlorophenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile | C16H12ClF3N2O | Not specified | Ether-linked chlorophenyl substituent |

The comparative analysis reveals that the trifluoromethyl group at the 4-position serves as a consistent structural motif across these derivatives, contributing to enhanced lipophilicity and metabolic stability. The synthesis methods for trifluoromethylpyridine derivatives typically involve either chlorine-fluorine exchange reactions using trichloromethylpyridine precursors or direct construction of the pyridine ring from trifluoromethyl-containing building blocks. These synthetic approaches have enabled the preparation of diverse structural analogs for systematic structure-activity relationship studies.

Properties

IUPAC Name |

2-chloro-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClF3N2/c14-12-9(7-18)10(13(15,16)17)6-11(19-12)8-4-2-1-3-5-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLCNVQGOCMSPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347681 | |

| Record name | 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114084-91-2 | |

| Record name | 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction with Trifluoromethylating Agents

One common method for synthesizing 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile involves the reaction of 2-chloro-6-methylpyridine with trifluoromethylating agents such as trifluoromethyl sulfonic anhydride or trifluoromethanesulfonic acid in the presence of a base.

- Temperature: Typically conducted at room temperature to moderate conditions (20–30°C).

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are commonly used.

Expected Yield: This method can achieve yields ranging from 60% to 80%, depending on the exact conditions and reagents used.

Nucleophilic Substitution Reactions

Another approach is through nucleophilic substitution reactions where suitable nucleophiles (like amines) are introduced to replace the chloro group.

- Temperature: Elevated temperatures (50–100°C) may be required.

- Solvent: Common solvents include ethanol or DMF.

Expected Yield: Yields can vary significantly, often between 50% and 75%, influenced by the nature of the nucleophile and solvent.

Multi-Step Synthesis

A more complex synthesis route involves multiple steps, starting from simpler precursors such as phenylacetonitrile and chlorinated pyridine derivatives.

Formation of Pyridine Ring: Using a cyclization reaction involving phenylacetonitrile and appropriate reagents (e.g., phosphorus oxychloride).

Chlorination: The resulting compound is chlorinated using phosphorus pentachloride or thionyl chloride to introduce the chloro group.

Trifluoromethylation: Finally, trifluoromethylation is achieved through reactions with trifluoromethylating agents under controlled conditions.

Expected Yield: This multi-step process can yield around 40% to 60%, but it allows for greater control over product purity and structure.

Comparative Analysis of Synthetic Routes

The following table summarizes the various synthetic routes discussed above, highlighting their key features:

| Method | Starting Materials | Key Reagents | Yield (%) | Conditions |

|---|---|---|---|---|

| Trifluoromethylation | 2-Chloro-6-methylpyridine | Trifluoromethylating agents | 60-80 | Room temperature |

| Nucleophilic Substitution | 2-Chloro-6-phenylpyridine | Amines | 50-75 | Elevated temperatures |

| Multi-Step Synthesis | Phenylacetonitrile | Phosphorus oxychloride | 40-60 | Controlled cyclization conditions |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent, such as dimethylformamide or acetonitrile.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmacological agent. The trifluoromethyl group is known to enhance the binding affinity of compounds to biological targets, which is crucial in drug design.

- Antagonistic Properties : Research indicates that compounds with similar structures exhibit antagonistic activity against specific receptors, such as the TRPV1 receptor, which is involved in pain signaling pathways. For instance, analogs have shown high potency as TRPV1 antagonists, suggesting that 2-chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile could be developed for pain management therapies .

Agrochemical Applications

The compound's lipophilicity and biological activity make it suitable for use in agrochemicals, particularly as a pesticide or herbicide.

- Pesticidal Activity : Initial studies suggest that similar compounds exhibit insecticidal properties. The structural features of this compound may allow it to target specific pests effectively while minimizing impact on non-target species.

Case Study 1: TRPV1 Antagonism

A study focused on the structure-activity relationship (SAR) of related compounds demonstrated that modifications in the molecular structure significantly influenced their binding affinity to the TRPV1 receptor. Compounds similar to this compound exhibited enhanced analgesic properties in animal models, indicating their potential for treating neuropathic pain .

Case Study 2: Agrochemical Efficacy

Research on related trifluoromethylated nicotinonitriles has shown promising results in agricultural applications. These compounds displayed effective insecticidal activity against common agricultural pests, suggesting that this compound may also possess similar efficacy.

Mechanism of Action

The mechanism of action of 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The chloro, phenyl, and trifluoromethyl groups contribute to its reactivity and binding affinity with various biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group at position 4 in the target compound stabilizes the pyridine ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) . Analogs with nitro groups (e.g., 3-nitrophenylamino at position 6) exhibit increased electrophilicity, enhancing reactivity in coupling reactions .

- Steric and Electronic Modifications: The phenyl group at position 6 in the target compound provides steric bulk, which can hinder interactions in enzymatic binding pockets. In contrast, the thienyl group in 2-(4-methylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile improves π-π interactions with aromatic residues in target proteins .

- Biological Activity: Derivatives with appended heterocycles (e.g., triazole in ) demonstrate enhanced anticancer activity due to improved binding to kinase domains. The hydroxyl group in 5-chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile enables hydrogen bonding, a critical feature for inhibitory potency in enzyme targets .

Biological Activity

2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile (C13H6ClF3N2) is a heterocyclic compound belonging to the class of trifluoromethyl-substituted nicotinonitriles. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly as a modulator of various biological targets. The trifluoromethyl group enhances lipophilicity and biological activity, making it a subject of interest in drug design and development.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- A pyridine ring that provides basic properties.

- A trifluoromethyl group that increases lipophilicity and alters electronic properties.

- A chlorine atom which can influence reactivity and biological interactions.

Research indicates that compounds with trifluoromethyl substitutions often interact with biological targets through specific binding mechanisms. The electron-withdrawing nature of the trifluoromethyl group is believed to enhance the binding affinity to various receptors, including TRPV channels, which are implicated in pain signaling and other physiological processes .

Pharmacological Profile

The pharmacological activities of this compound have been evaluated in several studies:

- TRPV1 Modulation : Similar compounds have shown potential as TRPV1 antagonists, which are important in pain management. In vitro studies have indicated that modifications in the structure can lead to significant changes in binding affinity and potency against TRPV1 .

- Analgesic Activity : Compounds related to this compound have demonstrated analgesic properties in animal models, suggesting potential applications in treating neuropathic pain .

- Enzyme Inhibition : The compound may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. Preliminary data suggest moderate inhibition, indicating possible anti-inflammatory properties .

Study 1: TRPV1 Antagonism

In a study examining structure-activity relationships among various analogs, a compound structurally similar to this compound was found to inhibit capsaicin-induced responses in rat models, demonstrating its potential as an analgesic agent .

Study 2: Inhibition of COX Enzymes

A detailed evaluation of several derivatives indicated that compounds with the trifluoromethyl group showed varying degrees of inhibition against COX-2 and LOX enzymes. The presence of this group correlated with enhanced activity, supporting its role in anti-inflammatory drug development .

Data Summary

| Biological Activity | Findings |

|---|---|

| TRPV1 Antagonism | Significant inhibition observed in vitro |

| Analgesic Activity | Effective in neuropathic pain models |

| Enzyme Inhibition (COX/LOX) | Moderate inhibition; potential anti-inflammatory |

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile, and what factors influence reaction yields?

Methodological Answer: A common approach involves chlorination of precursor pyridine derivatives using phosphoryl chloride (POCl₃) in dichloromethane at elevated temperatures (85°C), yielding up to 91% with tetramethylammonium chloride as a catalyst . Alternative routes include nucleophilic substitution at the 2-position using thiomorpholine derivatives, as seen in structurally similar nicotinonitriles . Key factors affecting yields include:

- Catalyst selection : Quaternary ammonium salts (e.g., tetramethylammonium chloride) enhance reaction efficiency by stabilizing intermediates.

- Solvent polarity : Dichloromethane facilitates chloride ion displacement due to its moderate polarity.

- Temperature control : Prolonged heating (>5 hours) may degrade sensitive functional groups like the trifluoromethyl moiety.

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.35–8.42 ppm) and carbons (δ 110–162 ppm) to confirm phenyl and trifluoromethyl substitution patterns. Coupling constants (e.g., J = 7.2 Hz) resolve ortho/meta/para positions .

- X-ray crystallography : Single-crystal analysis (e.g., R factor = 0.036) provides bond lengths and angles, critical for verifying steric effects from the trifluoromethyl group .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 315.820 g/mol for analogues) and isotopic patterns .

Advanced Research Questions

Q. What computational strategies are employed to predict the reactivity or biological interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the electron-withdrawing trifluoromethyl group lowers LUMO energy, enhancing electrophilicity at the 4-position .

- Molecular docking : Screen against target proteins (e.g., antimicrobial enzymes) using software like AutoDock Vina. Substituent effects (e.g., chloro vs. amino groups) can be correlated with binding affinities .

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., LogP = 3.89 for analogues), guiding toxicity and bioavailability studies .

Q. How can researchers resolve contradictions in reported biological activities of nicotinonitrile derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., replacing chloro with amino groups) and test against standardized assays. For example, fluorophenyl substituents enhance antimicrobial activity, while nitro groups may reduce solubility .

- Assay standardization : Control variables like bacterial strain (Gram-positive vs. Gram-negative) and solvent (DMSO vs. aqueous buffers) to isolate compound-specific effects .

- Meta-analysis : Compare crystallographic data (e.g., bond angles) with activity trends to identify steric/electronic drivers .

Q. What methodologies are used to analyze substituent effects on the photophysical or electrochemical properties of this compound?

Methodological Answer:

- Fluorescence spectroscopy : Measure emission spectra (e.g., λem = 450–500 nm) to assess conjugation extension from phenyl/trifluoromethyl groups. Triazole-linked derivatives show enhanced quantum yields due to rigid π-systems .

- Cyclic voltammetry : Determine redox potentials (e.g., E1/2 = −1.2 V vs. Ag/AgCl) to evaluate electron-withdrawing effects of chloro/trifluoromethyl groups .

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (>200°C) to correlate thermal stability with substituent electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.